![molecular formula C9H10N4O2 B2355444 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid CAS No. 1341921-76-3](/img/structure/B2355444.png)

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

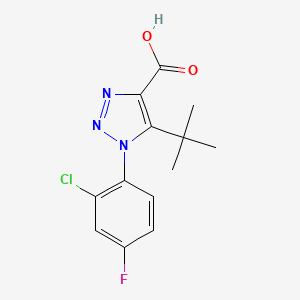

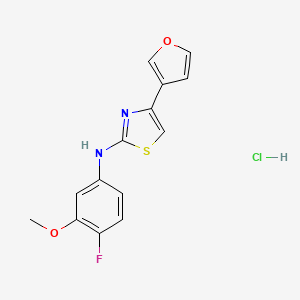

“1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” is a compound with the molecular weight of 206.2 . Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole, the core structure of the compound, consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for “1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” is 1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15) .

Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” were not found in the search results, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The compound “1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antileishmanial Activity

This compound has shown promise in the treatment of leishmaniasis, a disease caused by parasitic protozoans. A study demonstrated that derivatives of this compound exhibited potent activity against Leishmania aethiopica clinical isolates, with one derivative showing significantly higher activity than standard drugs .

Antimalarial Potential

In the fight against malaria, a devastating global disease, pyrazole derivatives have been evaluated for their efficacy. Some derivatives have been found to suppress Plasmodium berghei in infected mice, suggesting potential as a pharmacophore for developing new antimalarial agents .

Molecular Docking Studies

The compound’s derivatives have been subjected to molecular docking studies, which revealed a desirable fitting pattern in the active site of target proteins. This suggests that the compound could be a good candidate for further drug development due to its ability to bind effectively with biological targets .

Pharmacological Effects

Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects. They have been studied for various therapeutic potentials, such as anti-inflammatory and analgesic properties, which could lead to the development of new medications .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules for pharmaceutical applications. Its structure allows for various modifications, making it a versatile reagent in synthetic chemistry .

Future Directions

While specific future directions for “1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” were not found in the search results, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development involving pyrazole-based compounds.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological activity of the targets.

Biochemical Pathways

Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it may affect the biochemical pathways related to the life cycle of leishmania and plasmodium species .

Result of Action

The compound’s antileishmanial and antimalarial activities suggest that it may inhibit the growth of leishmania and plasmodium species, leading to their death .

properties

IUPAC Name |

1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKGUPBMQPALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN2C=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2355379.png)

![N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B2355381.png)

![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)